Cyclohexaneacrylic acid methylester
Description
Cyclohexanecarboxylic acid methyl ester (CAS: 4630-82-4) is a cycloaliphatic ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol . Structurally, it consists of a cyclohexane ring fused to a carboxylic acid methyl ester group. This compound is a versatile intermediate in organic synthesis, particularly in the production of fragrances, polymers, and pharmaceuticals. Its IUPAC name is methyl cyclohexanecarboxylate, and it is also known as hexahydrobenzoic acid methyl ester .
The ester is synthesized via esterification of cyclohexanecarboxylic acid (CAS: 98-89-5) with methanol, a reaction typically catalyzed by acid or base. Its stability and relatively low polarity make it suitable for applications requiring hydrophobic components.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
XKLAFWWDQPGTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-cyclohexylprop-2-enoate typically involves the esterification of 3-cyclohexylprop-2-enoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-cyclohexylprop-2-enoic acid+methanolH2SO4methyl (E)-3-cyclohexylprop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-cyclohexylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-cyclohexylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-cyclohexylprop-2-enoic acid and methanol.
Reduction: 3-cyclohexylpropan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-cyclohexylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions.
Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: The ester can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (E)-3-cyclohexylprop-2-enoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The properties of cyclohexanecarboxylic acid methyl ester are influenced by substituents on the cyclohexane ring or ester group. Key analogues include:
Methyl 4-Hydroxycyclohexanecarboxylate (CAS: 6125-57-1)
- Structure : Features a hydroxyl group at the 4-position of the cyclohexane ring.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the parent ester. This modification is critical in pharmaceutical intermediates where solubility affects bioavailability .
Methyl (2-Oxocyclohexyl)acetate (CAS: 13672-64-5)
- Structure : Contains a ketone group at the 2-position of the cyclohexane ring.
- Impact : The ketone introduces electrophilic reactivity, making this compound a candidate for nucleophilic addition reactions. It is often used in synthesizing heterocyclic compounds .
Cyclohexyl Methacrylate (CAS: 101-43-9)
- Structure: Methacrylic acid esterified with cyclohexanol.
- Impact: The methacrylate group (CH₂=C(CH₃)COO−) enables polymerization, making this compound a monomer for acrylic resins. Its applications include coatings and adhesives .
Physicochemical Properties Comparison
Key Observations:
Polarity : Hydroxyl or ketone substituents increase polarity, altering solubility and reactivity.
Reactivity : Methacrylate derivatives (e.g., cyclohexyl methacrylate) undergo radical polymerization, unlike saturated esters .
Molecular Weight : Bulky substituents (e.g., methoxy groups in ) increase molecular weight and steric hindrance, affecting reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
